molecular formula C6H5Cl3N2 B8741790 4-(Trichloromethyl)pyridin-2-amine CAS No. 106204-02-8

4-(Trichloromethyl)pyridin-2-amine

Cat. No. B8741790
M. Wt: 211.5 g/mol
InChI Key: PMPFKKHAWYLYNU-UHFFFAOYSA-N
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Patent
US04699983

Procedure details

A process for the preparation of 2-amino-4-trichloromethylpyridine of the formula I, wherein 2-amino-4-picoline is reacted with phthalic anhydride to give 4-methyl-2-phthalimidopyridine, the latter is chlorinated and the product is hydrolyzed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8](Cl)(Cl)Cl)[CH:5]=[CH:4][N:3]=1.NC1C=C(C)C=CN=1.[C:20]1(=O)[O:25][C:23](=[O:24])[C:22]2=[CH:26][CH:27]=[CH:28][CH:29]=[C:21]12>>[CH3:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([N:1]2[C:23](=[O:24])[C:22]3=[CH:26][CH:27]=[CH:28][CH:29]=[C:21]3[C:20]2=[O:25])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC(=C1)C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC(=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC=C1)N1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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